molecular formula C14H13NO4S B3434258 ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate CAS No. 877140-10-8

ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate

Cat. No. B3434258
CAS RN: 877140-10-8
M. Wt: 291.32 g/mol
InChI Key: BALOEZMFLNGKMG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate (EATC) is a novel compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound, which is a type of organic compound that contains two or more different elements in its ring structure. EATC is a thiophene-based derivative, which is a sulfur-containing aromatic ring. The unique structure of EATC makes it a promising candidate for scientific research.

Advantages and Limitations for Lab Experiments

Ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate has several advantages for use in laboratory experiments. It is an inexpensive and readily available compound, and it is relatively easy to synthesize. Additionally, this compound has been shown to have multiple biological effects, which makes it a promising candidate for scientific research. However, there are also some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and further research is needed to fully elucidate its mechanism of action. Additionally, the safety of this compound has not been fully established, and further studies are needed to determine its safety profile.

Future Directions

There are several potential future directions for research on ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate. Further studies are needed to fully elucidate its mechanism of action and to determine its safety profile. Additionally, further studies are needed to explore the potential therapeutic applications of this compound, such as its potential use in cancer therapy and the treatment of neurodegenerative diseases. Additionally, further studies are needed to explore the potential use of this compound as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to explore the potential use of this compound in other areas, such as the treatment of autoimmune diseases and the development of novel drugs.

Scientific Research Applications

Ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate has been studied for its potential applications in scientific research. It has been reported to have antioxidant, anti-inflammatory, and anti-proliferative properties. It has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.

properties

IUPAC Name

ethyl 3-amino-5-(1,3-benzodioxol-5-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-2-17-14(16)13-9(15)6-12(20-13)8-3-4-10-11(5-8)19-7-18-10/h3-6H,2,7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALOEZMFLNGKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC3=C(C=C2)OCO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901181335
Record name Ethyl 3-amino-5-(1,3-benzodioxol-5-yl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

877140-10-8
Record name Ethyl 3-amino-5-(1,3-benzodioxol-5-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877140-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-5-(1,3-benzodioxol-5-yl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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